molecular formula C7H12N2O3 B6172646 methyl 1-nitrosopiperidine-3-carboxylate CAS No. 2680535-88-8

methyl 1-nitrosopiperidine-3-carboxylate

Cat. No. B6172646
CAS RN: 2680535-88-8
M. Wt: 172.2
InChI Key:
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Description

Methyl 1-nitrosopiperidine-3-carboxylate (MNPC) is a simple nitro-derivative of piperidine, a cyclic amine. It is a colorless, crystalline solid with a molecular weight of 179.18 g/mol. MNPC has a wide range of applications in the field of scientific research, including in the synthesis of drugs, in the study of enzyme mechanisms, and in the study of biochemical and physiological effects.

Scientific Research Applications

Methyl 1-nitrosopiperidine-3-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, as a catalyst in organic reactions, as a reagent in the study of enzyme mechanisms, and as a probe for the study of biochemical and physiological effects. It has also been used to study the structure and function of proteins, to study drug metabolism, and to study the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of methyl 1-nitrosopiperidine-3-carboxylate is not fully understood. However, it is believed to interact with the active sites of enzymes, allowing it to catalyze reactions. It is also believed to interact with proteins and other molecules, allowing it to modulate their function.
Biochemical and Physiological Effects
methyl 1-nitrosopiperidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to modulate the transcription of genes. It has also been shown to modulate the activity of hormones and other signaling molecules, and to modulate the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of methyl 1-nitrosopiperidine-3-carboxylate in lab experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is also relatively volatile and can be broken down by light and heat, so it must be stored carefully.

Future Directions

There are several potential future directions for the use of methyl 1-nitrosopiperidine-3-carboxylate in scientific research. It could be used to study the effects of drugs on enzyme activity and protein function, to study the mechanisms of action of drugs, and to study the structure and function of proteins. It could also be used to study the metabolism of drugs, the effects of drugs on gene expression, and the effects of drugs on hormones and other signaling molecules. Finally, it could be used to study the effects of drugs on neurotransmitter activity.

Synthesis Methods

Methyl 1-nitrosopiperidine-3-carboxylate can be synthesized from piperidine hydrochloride, nitrous acid, and acetic anhydride. The piperidine hydrochloride is first dissolved in a solution of acetic anhydride, and then nitrous acid is added. The reaction is then stirred and heated until it is complete. The product is then filtered, washed, and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-nitrosopiperidine-3-carboxylate involves the nitrosation of piperidine-3-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "Piperidine-3-carboxylic acid", "Nitrous acid", "Methanol", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Dissolve piperidine-3-carboxylic acid in sulfuric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite in water dropwise to the cooled solution while stirring.", "Maintain the temperature at 0°C for 30 minutes and then add a solution of sodium bicarbonate to the reaction mixture to neutralize the excess acid.", "Extract the resulting nitrosopiperidine-3-carboxylic acid with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Add methanol to the dried nitrosopiperidine-3-carboxylic acid and reflux the mixture for 2 hours.", "Cool the reaction mixture and extract the resulting methyl 1-nitrosopiperidine-3-carboxylate with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and purify the product by column chromatography." ] }

CAS RN

2680535-88-8

Product Name

methyl 1-nitrosopiperidine-3-carboxylate

Molecular Formula

C7H12N2O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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